
1-(4-(4-(2-(Pyridin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a pyridin-2-ylamino group, a thiazole-4-carbonyl group, and a piperazin-1-ylphenyl group . It belongs to the class of organic compounds known as alpha amino acid amides .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation .科学的研究の応用
Anticancer Activity
Thiazole derivatives have been synthesized and screened for their cytotoxic activity against various cancer cell lines. For instance, similar compounds have shown significant activity against the human breast cancer cell line MCF-7, suggesting potential as anticancer agents . The compound could be explored for its efficacy in inhibiting cancer cell growth and inducing apoptosis in tumor cells.
Radiosensitizing Agents
Some thiazole derivatives have been studied for their ability to enhance the effect of radiation therapy on cancer cells. They can act as radiosensitizers, potentially decreasing the IC50 values of radiation, which means lower doses of radiation may be required to achieve the same therapeutic effect . This application could be vital in reducing the side effects of radiation therapy in cancer treatment.
Antimicrobial and Antifungal Agents
Thiazoles are known for their antimicrobial properties. They have been used to develop drugs like sulfathiazole, an antimicrobial drug. The compound under analysis could be investigated for its effectiveness against bacterial and fungal pathogens, which could lead to the development of new antimicrobial and antifungal medications .
Antiviral Agents
Thiazole derivatives have also been reported to exhibit antiviral activities. They could be potential candidates for the development of new antiretroviral drugs, especially in the fight against HIV and other viral infections .
Anti-inflammatory and Analgesic Agents
The anti-inflammatory and analgesic properties of thiazole compounds make them candidates for the development of new pain relief and anti-inflammatory drugs. They could be particularly useful in treating chronic inflammatory diseases without the side effects associated with current medications .
Neuroprotective Agents
Thiazole derivatives have shown promise as neuroprotective agents. They could play a role in the synthesis of neurotransmitters and help in the normal functioning of the nervous system. This application could be explored for the treatment of neurodegenerative diseases and as a supportive therapy for neurological health .
Antitumor and Cytotoxic Agents
Apart from their anticancer activity, thiazole derivatives can also act as antitumor agents. They have been studied for their cytotoxic effects on various tumor cells, which could lead to the development of new chemotherapeutic agents .
Anti-fibrosis Activity
Research has indicated that certain thiazole derivatives display anti-fibrosis activity, which could be beneficial in treating fibrotic diseases. The compound could be evaluated for its potential to inhibit or reverse the fibrosis process in diseases such as liver cirrhosis .
作用機序
Target of Action
It is part of a series of novel 4-(4-substituted-thiazol-2-ylamino)-n-(pyridin-2-yl) benzene-sulfonamides . These compounds have been screened for their cytotoxic activity against the human breast cancer cell line (MCF-7) .
Mode of Action
Similar compounds in its class have shown significant cytotoxic activity against the mcf-7 cell line
Result of Action
The compound has shown significant cytotoxic activity against the MCF-7 cell line . This suggests that the compound may have potential as an anticancer agent.
特性
IUPAC Name |
1-[4-[4-[2-(pyridin-2-ylamino)-1,3-thiazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-15(27)16-5-7-17(8-6-16)25-10-12-26(13-11-25)20(28)18-14-29-21(23-18)24-19-4-2-3-9-22-19/h2-9,14H,10-13H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCAKDNWIMENTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-(2-(Pyridin-2-ylamino)thiazole-4-carbonyl)piperazin-1-yl)phenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

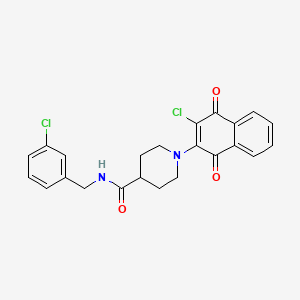
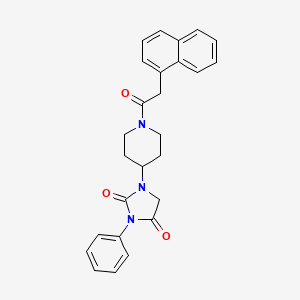
![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2742947.png)
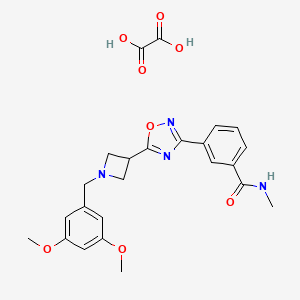
![N-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2742953.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2742955.png)
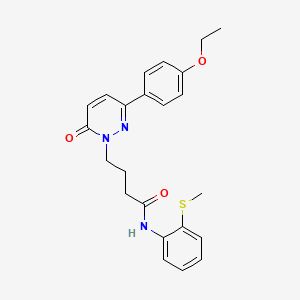

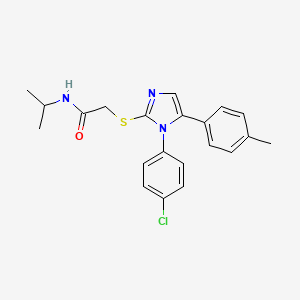

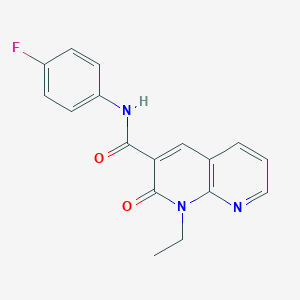
![2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2742963.png)
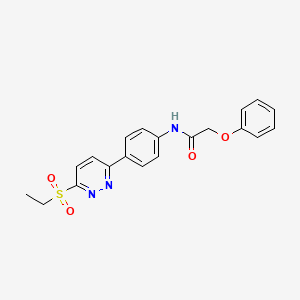
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2742966.png)